![molecular formula C15H14BrNOS B5884361 N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)
N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPTA is a thioamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of BPTA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the central nervous system. BPTA has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. BPTA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. These effects of BPTA may contribute to its anticonvulsant and antinociceptive activities.
Biochemical and Physiological Effects:
BPTA has been found to exhibit various biochemical and physiological effects, such as the inhibition of carbonic anhydrase activity, the enhancement of GABA-A receptor activity, and the inhibition of voltage-gated sodium channels. BPTA has also been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its neuroprotective effects. BPTA has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and cerebral ischemia.
实验室实验的优点和局限性
BPTA has several advantages for lab experiments, such as its high purity and stability, its well-characterized mechanism of action, and its potential applications in various fields of research. However, BPTA also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. BPTA may also exhibit off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on BPTA. One direction is the development of BPTA derivatives with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility and selectivity for specific targets. Another direction is the investigation of the potential therapeutic applications of BPTA in various diseases, such as epilepsy, pain, and neurodegenerative disorders. BPTA may also be studied as a tool compound for the investigation of ion channel and neurotransmitter receptor function in the central nervous system.
合成方法
BPTA has been synthesized through various methods, including the reaction of 3-bromobenzoyl chloride with 4-methylthiophenol in the presence of a base, such as triethylamine, or the reaction of 3-bromophenylacetic acid with 4-methylphenylthioacetic acid in the presence of a dehydrating agent, such as thionyl chloride. The yield and purity of BPTA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
BPTA has been used in various fields of research, such as medicinal chemistry, biochemistry, and neuroscience. BPTA has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in animal models. BPTA has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance, respiration, and bone resorption. BPTA has been found to exhibit inhibitory activity against both the cytosolic and membrane-bound isoforms of carbonic anhydrase, making it a potential lead compound for the development of carbonic anhydrase inhibitors.
属性
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVKBUBMHKDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)
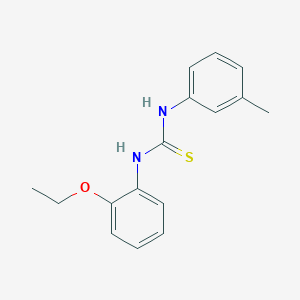
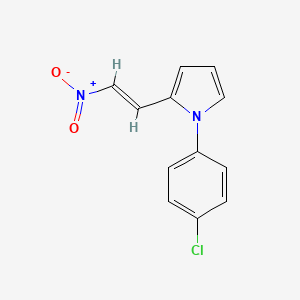
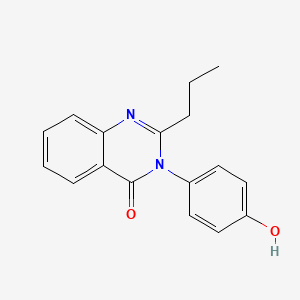
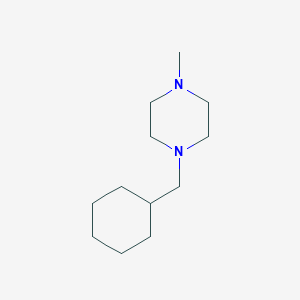

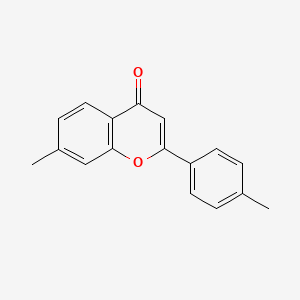

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)